silane CAS No. 113882-57-8](/img/structure/B14288743.png)
[(5,5-Dichloropenta-2,4-dien-2-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,5-Dichloropenta-2,4-dien-2-yl)oxysilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a trimethylsilyl group and a 5,5-dichloropenta-2,4-dien-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dichloropenta-2,4-dien-2-yl)oxysilane typically involves the reaction of trimethylsilyl chloride with 5,5-dichloropenta-2,4-dien-2-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
(CH3)3SiCl+Cl2C5H3O→(CH3)3SiO-C5H3Cl2
Industrial Production Methods
Industrial production of (5,5-Dichloropenta-2,4-dien-2-yl)oxysilane may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems to control temperature, pressure, and reactant feed rates.
Chemical Reactions Analysis
Types of Reactions
(5,5-Dichloropenta-2,4-dien-2-yl)oxysilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 5,5-dichloropenta-2,4-dien-2-yloxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of (5,5-dichloropenta-2,4-dien-2-yl)oxysilane derivatives with various functional groups.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes with different substituents.
Scientific Research Applications
(5,5-Dichloropenta-2,4-dien-2-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of (5,5-Dichloropenta-2,4-dien-2-yl)oxysilane involves its ability to form stable bonds with various substrates. The silicon atom can form strong bonds with oxygen, carbon, and other elements, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
- (5,5-Dichloropenta-2,4-dien-2-yl)oxysilane
- (5,5-Dichloropenta-2,4-dien-2-yl)oxysilane
- (5,5-Dichloropenta-2,4-dien-2-yl)oxysilane
Uniqueness
(5,5-Dichloropenta-2,4-dien-2-yl)oxysilane is unique due to its specific combination of a trimethylsilyl group and a 5,5-dichloropenta-2,4-dien-2-yloxy group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Properties
CAS No. |
113882-57-8 |
|---|---|
Molecular Formula |
C8H14Cl2OSi |
Molecular Weight |
225.18 g/mol |
IUPAC Name |
5,5-dichloropenta-2,4-dien-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C8H14Cl2OSi/c1-7(5-6-8(9)10)11-12(2,3)4/h5-6H,1-4H3 |
InChI Key |
SKMMVSSCGMDOQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=C(Cl)Cl)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


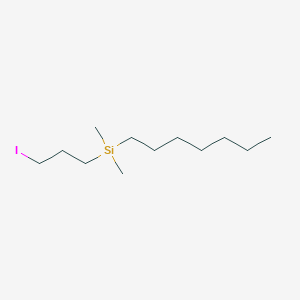
![N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B14288668.png)
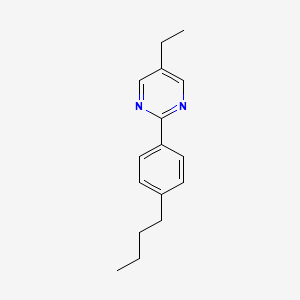
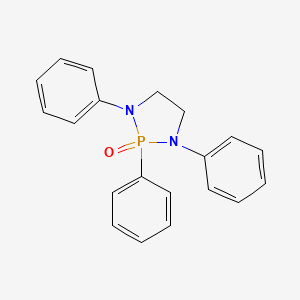
![3,3'-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine](/img/structure/B14288691.png)

![9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14288703.png)
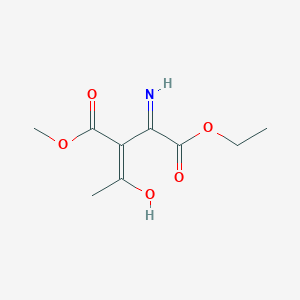
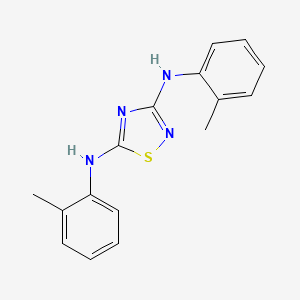
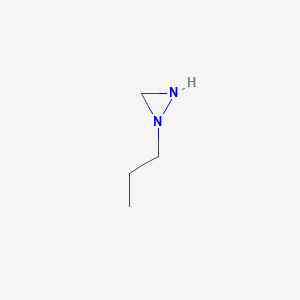
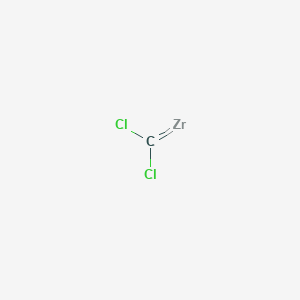

![[(2-Bromophenyl)methylideneamino]urea](/img/structure/B14288756.png)
![Methyl 3-[4-(benzyloxy)phenyl]prop-2-ynoate](/img/structure/B14288757.png)
